
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" is a chemical that belongs to a class of compounds known for their potential pharmacological activities. The related compounds discussed in the provided papers include a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, which have been synthesized and evaluated for their biological activities, particularly as beta-adrenergic blocking agents . These compounds have shown significant potency in animal models, with some exhibiting cardioselectivity, which is a desirable trait for beta-blockers as it can reduce side effects related to non-cardiac beta receptors .
Synthesis Analysis
The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl part or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols . The synthesis process is not detailed for "1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol" specifically, but the general approach for similar compounds includes condensation reactions and the use of organometallic reagents to introduce various substituents . The protocols for synthesis are optimized to achieve high yields and diastereoselectivities, which are important for the biological activity and safety profile of the resulting compounds .
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed using techniques such as infrared (IR) spectroscopy, and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the aminomethoxy derivatives are obtained through condensation reactions, which are a common synthetic route for creating new bonds between molecules . The reactivity of these compounds can also be manipulated through the use of protecting groups, which can be selectively removed to enable further synthetic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heterocyclic moieties and the specific substituents can affect properties such as solubility, stability, and reactivity . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body . The antimicrobial assays of the aminomethoxy derivatives indicate that these compounds have improved efficiency compared to current medicinal agents, suggesting that their physical and chemical properties are favorable for biological activity .
Applications De Recherche Scientifique
Antimicrobial Agents
The synthesis and properties of aminomethoxy derivatives of related compounds have been explored, indicating their potential as efficient antimicrobial agents against bacteria and fungi. Specifically, the condensation of related compounds with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in derivatives that exhibit more potent antimicrobial activity than some currently used in medicine (Jafarov et al., 2019).
Pharmacological Applications
Derivatives of 1-phenoxy-3-amino-propan-2-ol have been studied for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives have shown promising beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001), (Schenk, 2014).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of derivatives, such as 3-amino-3-phenylpropan-1-ol, has been employed in the asymmetric synthesis of compounds like (S)-dapoxetine. This process utilizes specific enzymes for the transesterification reaction, yielding valuable intermediates for pharmaceutical production (Torre et al., 2006).
Antimicrobial Synthesis
The synthesis of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol and their subsequent reactions have been explored for their potential as antimicrobial agents. These processes involve a series of reactions leading to the formation of compounds with characterized antimicrobial activity (Doraswamy & Ramana, 2013).
NMR-Sensitive Probes in Medicinal Chemistry
Perfluoro-tert-butyl 4-hydroxyproline derivatives, similar in structure to the subject compound, have been synthesized and incorporated into peptides. These derivatives show distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Propriétés
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCSYWIVAILJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377887 |
Source


|
| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
CAS RN |
41403-84-3 |
Source


|
| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)
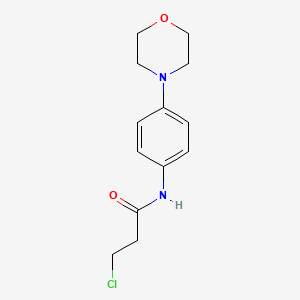
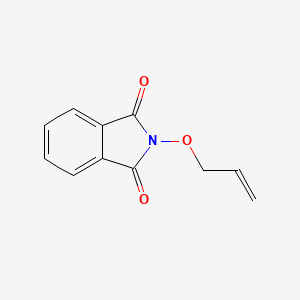
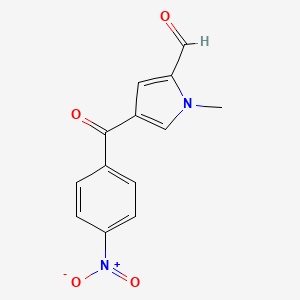
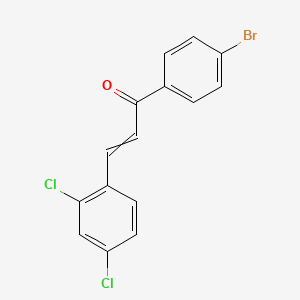
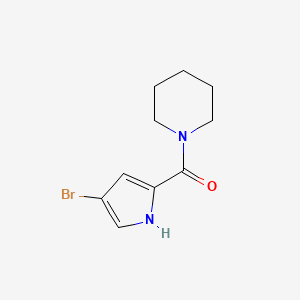
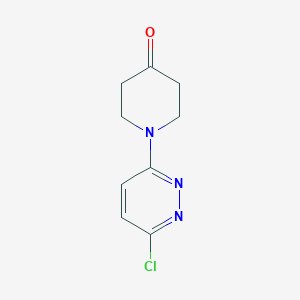






![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)